4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of the components of coal tar .
Synthesis Analysis
Pyrrole can be synthesized through several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in the presence of an acid . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
Pyrrole is a five-membered ring with alternating double and single bonds. The ring is aromatic, as it contains 4n+2 π electrons (with n=1), and is therefore planar .Chemical Reactions Analysis
Pyrrole can undergo a variety of chemical reactions. For example, it can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a characteristic odor .Scientific Research Applications
4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic electronics, it has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices, such as organic solar cells and organic light-emitting diodes. In materials science, it has been used as a precursor for the synthesis of functional materials, such as metal-organic frameworks and porous polymers.
Mechanism of Action
Target of action
Pyrroles and furans are often involved in biological systems and can interact with various targets. For example, some pyrrole derivatives have been characterized as inhibitors of glycogen phosphorylase , histone lysine demethylase , and D-amino acid oxidase .
Mode of action
The mode of action of a compound depends on its specific structure and functional groups. Pyrroles and furans can participate in a variety of chemical reactions, including nucleophilic substitutions and oxidative additions .
Biochemical pathways
Pyrroles and furans can be involved in various biochemical pathways. For instance, pyrrole derivatives can participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Some pyrrole derivatives have been found to inhibit certain enzymes, which can affect cellular processes .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the Suzuki–Miyaura coupling reaction involving pyrrole derivatives can be influenced by the reaction conditions .
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is its potential as a versatile building block for the synthesis of various functional materials. Additionally, its potent inhibitory activity against various enzymes makes it a potential drug candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which may limit its application in certain fields.
Future Directions
Several future directions can be explored in the study of 4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid. One potential direction is the synthesis of novel derivatives of this compound with improved solubility and enhanced biological activity. Additionally, the study of the mechanism of action of this compound may lead to the identification of new targets for drug development. Finally, the application of this compound in the synthesis of functional materials may lead to the development of new materials with unique properties and potential applications in various fields.
Synthesis Methods
The synthesis of 4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves the reaction of 2-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid with a suitable reagent. Several methods have been reported for the synthesis of this compound, including the use of palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The choice of the synthesis method depends on the availability of reagents and the desired yield of the product.
Safety and Hazards
properties
IUPAC Name |
4-(2-phenylethyl)furo[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15(18)13-10-14-12(7-9-19-14)16(13)8-6-11-4-2-1-3-5-11/h1-5,7,9-10H,6,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVUEIBDKDRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C2C(=O)O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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